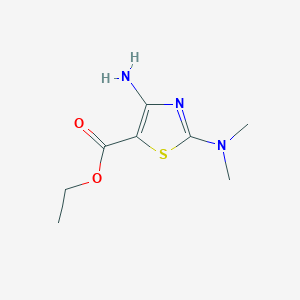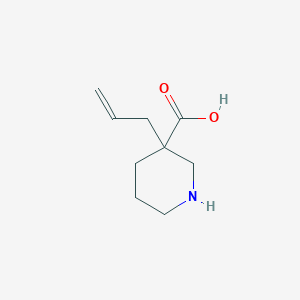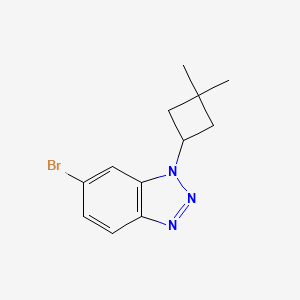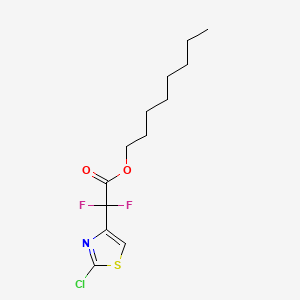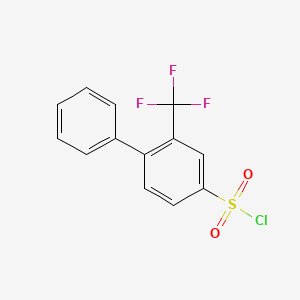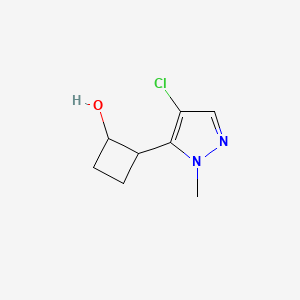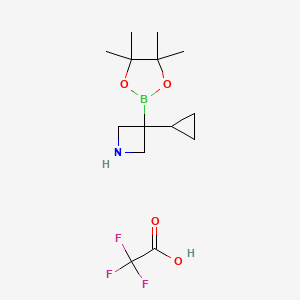
2-(1-Ethylpiperidin-4-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Ethylpiperidin-4-yl)butanoic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpiperidin-4-yl)butanoic acid can be achieved through several methods. One common approach involves the alkylation of piperidine derivatives followed by carboxylation. For instance, starting with 1-ethylpiperidine, the compound can be alkylated using butyl bromide under basic conditions to form the desired product. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient than batch processes.
化学反応の分析
Types of Reactions
2-(1-Ethylpiperidin-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or alkoxides replace existing substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like NaH or KOtBu.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated piperidine derivatives.
科学的研究の応用
2-(1-Ethylpiperidin-4-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 2-(1-Ethylpiperidin-4-yl)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(1-Methylpiperidin-4-yl)butanoic acid
- 2-(1-Isopropylpiperidin-4-yl)butanoic acid
- 2-(1-Propylpiperidin-4-yl)butanoic acid
Uniqueness
2-(1-Ethylpiperidin-4-yl)butanoic acid is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The ethyl group at the 1-position of the piperidine ring can affect the compound’s steric and electronic properties, differentiating it from other similar compounds.
特性
分子式 |
C11H21NO2 |
|---|---|
分子量 |
199.29 g/mol |
IUPAC名 |
2-(1-ethylpiperidin-4-yl)butanoic acid |
InChI |
InChI=1S/C11H21NO2/c1-3-10(11(13)14)9-5-7-12(4-2)8-6-9/h9-10H,3-8H2,1-2H3,(H,13,14) |
InChIキー |
TYLNITHRCFSYQB-UHFFFAOYSA-N |
正規SMILES |
CCC(C1CCN(CC1)CC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


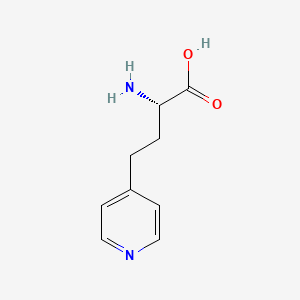
![1-(1,1-Dioxidothietan-3-yl)-5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13567127.png)
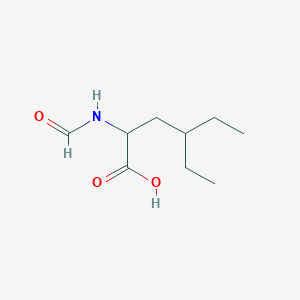
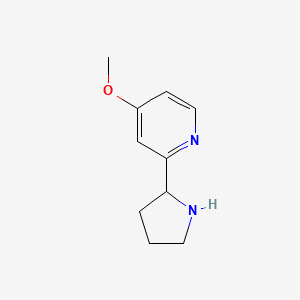
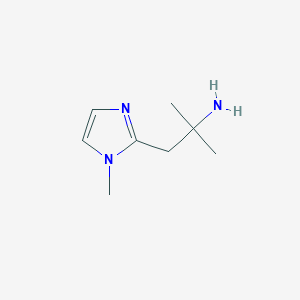
![N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide](/img/structure/B13567163.png)
